6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid
Description
This compound is a spirocyclic carboxylic acid derivative featuring a 6-azaspiro[3.4]octane scaffold protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom and a carboxylic acid moiety at the 8-position. It serves as a critical intermediate in peptide synthesis and medicinal chemistry due to its ability to act as a rigid, conformationally constrained building block. The Fmoc group facilitates selective deprotection under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS) protocols .
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20-12-24(14-23(20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBBUCZBQNYYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2127012-32-0 | |
| Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 6-azaspiro[3.4]octane-8-carboxylic acid with 9H-fluoren-9-ylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorenyl group can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the carboxylic acid group to produce alcohols or other reduced forms.
Substitution: : The spirocyclic framework allows for substitution reactions at different positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized fluorenyl derivatives, reduced carboxylic acids, and substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of biological pathways and mechanisms.
Medicine
In the medical field, derivatives of this compound are being investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the 6-azaspiro[3.4]octane core but differ in substituents and functional groups:
Physicochemical and Functional Differences
Protecting Group Stability: The Fmoc-protected compound (target) allows orthogonal deprotection with piperidine, making it ideal for SPPS, whereas the tert-Boc analog requires stronger acidic conditions (e.g., TFA) for cleavage. The Cbz (benzyloxycarbonyl) derivative is less commonly used in modern peptide synthesis due to hydrogenolysis requirements.
Steric and Electronic Effects :
- The 8-fluoro derivative introduces electronegativity and rigidity, enhancing binding to viral macrodomains (e.g., SARS-CoV-2 NSP3).
- The 2,5-difluorobenzyl substituent in the spirocyclic scaffold improves lipophilicity and target engagement in kinase assays.
Synthetic Utility :
Target Compound in Drug Discovery
- Antiviral Activity: The 8-fluoro analog (CAS 1287753-37-0) demonstrated nanomolar inhibition of SARS-CoV-2 NSP3 macrodomain, a critical enzyme in viral replication.
- PROTAC Development : The Fmoc group enables conjugation to E3 ligase ligands, facilitating the design of proteolysis-targeting chimeras (PROTACs).
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure and potential biological activity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl group, which enhances its stability and solubility, making it a valuable candidate for pharmacological research.
- Molecular Formula: C23H23NO4
- Molecular Weight: 377.433 g/mol
- CAS Number: 2127012-32-0
- Structural Features: The compound features a carboxylic acid group, a spirocyclic structure, and a fluorenylmethoxycarbonyl moiety, which may influence its reactivity and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of pharmacology. Notably, it has been studied for its potential therapeutic effects in cancer treatment and infectious diseases.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This enzyme is involved in multiple cellular processes, including metabolism and cell survival. Inhibition of GSK-3 can lead to enhanced apoptosis in cancer cells and modulation of neurodegenerative pathways.
- Interaction with Receptors: Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Case Studies
-
Cancer Research:
- A study investigated the effects of this compound on human breast carcinoma cells. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to control groups.
- Another study focused on its effects against liver cancer cells, where it was found to inhibit cell proliferation through GSK-3 pathway modulation.
-
Neuropharmacology:
- Research into the compound's effects on neurotransmitter systems revealed potential anxiolytic properties, suggesting that it may serve as a scaffold for developing new treatments for anxiety disorders.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound in comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | C23H23NO4 | 377.433 g/mol | Fluorenylmethoxycarbonyl group enhances stability |
| 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid | C23H22FNO2 | 373.43 g/mol | Fluorinated variant with enhanced lipophilicity |
| 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid | C24H27N1O2 | 373.48 g/mol | Benzyl substitution alters pharmacokinetics |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Fischer Indole Synthesis: This method utilizes phenylhydrazine and ketones under acidic conditions to generate the indole core.
- Carboxylic Acid Functionalization: The introduction of the carboxylic acid group can be achieved through oxidation reactions or by using specific acylating agents.
Q & A
Q. What are the key steps and optimization strategies for synthesizing 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid?
The synthesis involves multi-step protocols, including:
- Spirocyclic Core Formation : Cyclization of precursor amines or ketones under controlled conditions (e.g., using Lewis acids or coupling agents) to form the 6-azaspiro[3.4]octane framework .
- Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling to protect the amine functionality .
- Carboxylic Acid Activation : Final carboxylation at the 8-position using reagents like DCC/HOBt .
Optimization : Reaction yields (typically 60-75%) depend on solvent choice (e.g., DMF for solubility), temperature control (0–25°C), and purification via flash chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify spirocyclic geometry and Fmoc group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 377.4 g/mol) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%) and monitors deprotection kinetics .
Q. How does the Fmoc group influence the compound’s reactivity and applications in peptide synthesis?
The Fmoc group acts as a temporary protecting group for the amine, enabling:
- Selective Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing the spirocyclic core or carboxylic acid .
- Solid-Phase Peptide Synthesis (SPPS) : Facilitates sequential peptide chain elongation by protecting the amine during coupling reactions .
Advanced Research Questions
Q. How can solubility challenges be addressed during in vitro and in vivo studies of this compound?
- In Vitro : Dissolve in DMSO (up to 100 mg/mL, 281.42 mM) with brief sonication to disrupt aggregates .
- In Vivo : Formulate as a sodium salt (carboxylic acid deprotonation) or use co-solvents (e.g., PEG 400) to enhance aqueous solubility (>2.5 mg/mL in PBS) .
Q. What strategies mitigate stability issues under varying pH and temperature conditions?
- Storage : Store as a lyophilized powder at -20°C (stable for 3 years) or in DMSO at 4°C (6 months) .
- pH Sensitivity : Avoid prolonged exposure to pH <4 (risk of Fmoc cleavage) or >8 (spirocyclic ring hydrolysis) .
Q. How does the spirocyclic framework affect interactions with biological targets?
The rigid 3D structure of the spirocyclic core:
- Enhances binding selectivity to enzymes (e.g., proteases) by mimicking transition-state geometries .
- Reduces metabolic degradation compared to linear analogs due to restricted conformational flexibility .
Q. What computational methods predict the compound’s behavior in biological systems?
Q. How can contradictions in reaction yields from different synthesis protocols be resolved?
Q. What role does the carboxylic acid group play in derivatization and pharmacological activity?
Q. How can this compound serve as a scaffold in combinatorial chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
